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H-DL-Ala-DL-Glu-DL-Asp-Gly-OH

Cat. No.: B15286256
M. Wt: 390.35 g/mol
InChI Key: HGHOBRRUMWJWCU-UHFFFAOYSA-N
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Description

Overview of Peptide Science and its Interdisciplinary Relevance

Peptide science is a dynamic and interdisciplinary field that sits (B43327) at the crossroads of chemistry, biology, and medicine. wiley.comnih.gov Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in a vast array of biological processes. vedantu.com Their functions range from acting as hormones and neurotransmitters to serving as antimicrobial agents and key components of larger protein structures. wiley.commsu.edu The study of peptides involves their synthesis, structure, and function, and it draws on techniques from organic chemistry, biochemistry, molecular biology, and pharmacology. nih.govacs.org This interdisciplinary nature allows for the rational design and development of novel peptide-based therapeutics, biomaterials, and research tools. jobs.ac.uknih.gov

Classification and Structural Features of Short Peptides

Peptides are broadly classified based on the number of amino acid residues they contain. vedantu.com Short peptides, also known as oligopeptides, typically consist of 2 to 20 amino acids. vedantu.comunacademy.com A peptide with four amino acid residues, such as the subject of this article, is termed a tetrapeptide. msu.edu The structure of a peptide is defined by its primary sequence—the specific order of amino acids from the N-terminus (free amino group) to the C-terminus (free carboxyl group). msu.edu This sequence dictates the peptide's unique chemical properties and its three-dimensional conformation, which in turn determines its biological activity. nih.gov Short peptides are of particular interest because they can be readily synthesized and modified, and many exhibit potent and specific biological activities. nih.govmdpi.com

Unique Considerations for Peptides Containing DL-Amino Acids

Biological and Synthetic Contexts of D-Amino Acid Incorporation

While the vast majority of naturally occurring proteins are composed exclusively of L-amino acids, peptides containing D-amino acids are found in various organisms, particularly bacteria, fungi, and marine invertebrates. wikipedia.orgletstalkacademy.com In bacteria, D-amino acids like D-alanine and D-glutamate are essential components of the peptidoglycan cell wall, providing structural integrity and resistance to enzymatic degradation. wikipedia.orgfrontiersin.org The incorporation of D-amino acids can occur through post-translational modification, where an enzyme converts an L-amino acid to its D-enantiomer within a peptide chain, or through non-ribosomal peptide synthesis, a process that can directly incorporate D-amino acids. letstalkacademy.com The presence of D-amino acids can enhance a peptide's stability against proteases, which are enzymes that typically recognize and cleave L-amino acid sequences. frontiersin.orglifetein.com This increased stability is a desirable property in the design of therapeutic peptides. letstalkacademy.com

Rationale for Investigating H-DL-Ala-DL-Glu-DL-Asp-Gly-OH as a Model Tetrapeptide

The tetrapeptide this compound serves as an excellent model for studying the fundamental properties of racemic peptides. Its composition includes:

Alanine (B10760859) (Ala): A small, nonpolar amino acid.

Glutamic acid (Glu) and Aspartic acid (Asp): Acidic amino acids with negatively charged side chains at physiological pH.

Glycine (B1666218) (Gly): The simplest amino acid, lacking a chiral center, which provides conformational flexibility.

The use of racemic mixtures (DL) for alanine, glutamic acid, and aspartic acid introduces a high degree of stereochemical variability. This allows for the systematic investigation of how the spatial arrangement of different functional groups affects the peptide's physicochemical properties, self-assembly behavior, and potential biological interactions. Studying a relatively short and well-defined tetrapeptide like this can provide fundamental insights that are applicable to the design and understanding of more complex racemic peptide systems. nih.govtaylorandfrancis.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22N4O9 B15286256 H-DL-Ala-DL-Glu-DL-Asp-Gly-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-aminopropanoylamino)-5-[[3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O9/c1-6(15)12(25)17-7(2-3-9(19)20)14(27)18-8(4-10(21)22)13(26)16-5-11(23)24/h6-8H,2-5,15H2,1H3,(H,16,26)(H,17,25)(H,18,27)(H,19,20)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHOBRRUMWJWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Conformational Analysis of H Dl Ala Dl Glu Dl Asp Gly Oh

Primary Structure Verification and Sequence Analysis

The primary structure of a peptide, the linear sequence of its amino acids, is the fundamental determinant of its higher-order structure and function. jeeadv.ac.in For the tetrapeptide H-DL-Ala-DL-Glu-DL-Asp-Gly-OH, verifying the sequence Ala-Glu-Asp-Gly is the first critical step in its characterization. Modern analytical techniques provide robust methods for this purpose.

Mass Spectrometry (MS): This is a powerful and widely used technique for peptide sequencing. biognosys.comnih.gov The process typically involves ionizing the peptide and then fragmenting it. By analyzing the mass-to-charge ratios of the resulting fragments, the amino acid sequence can be deduced. creative-proteomics.commetwarebio.com For this compound, tandem mass spectrometry (MS/MS) would be employed. The peptide would be fragmented, and the resulting b- and y-ions would be analyzed to confirm the sequence of the four amino acids.

Edman Degradation: This classical method provides a stepwise approach to sequencing a peptide from its N-terminus. wikipedia.orgcreative-proteomics.com The peptide is reacted with phenyl isothiocyanate (PITC), which labels the N-terminal amino acid. openstax.orglibretexts.org This labeled residue is then selectively cleaved and identified, leaving the rest of the peptide intact for the next cycle. openstax.orgehu.eus This process would be repeated four times to confirm the Ala-Glu-Asp-Gly sequence. While highly accurate for shorter peptides, Edman degradation can be limited if the N-terminus is chemically modified. wikipedia.org

Method Principle Advantages Limitations
Mass Spectrometry (MS) Measures mass-to-charge ratio of ionized peptide fragments to deduce sequence. biognosys.comcreative-proteomics.comHigh speed, sensitivity, and can handle complex mixtures and modified peptides. biognosys.comnih.govCan be challenging to differentiate isobaric residues (e.g., Leu and Ile) without high-resolution instrumentation.
Edman Degradation Sequential removal and identification of N-terminal amino acids. wikipedia.orgcreative-proteomics.comHigh accuracy for short peptides, provides definitive N-terminal sequence. wikipedia.orgSlower than MS, not suitable for N-terminally blocked peptides, and efficiency decreases with peptide length. wikipedia.orgopenstax.org

Secondary Structure Propensities of the Tetrapeptide

The presence of both D- and L-amino acids, along with the flexible glycine (B1666218) residue, significantly influences the conformational landscape of this compound. This section explores the factors that govern its secondary structure.

Influence of DL-Alanine, DL-Glutamic Acid, DL-Aspartic Acid, and Glycine on Conformational Space

DL-Alanine: The presence of both D- and L-alanine introduces significant conformational possibilities. While L-alanine is a common residue in alpha-helices, the incorporation of D-alanine can disrupt such structures. However, D-amino acids are known to promote the formation of specific turn structures. nih.gov

DL-Glutamic Acid and DL-Aspartic Acid: These acidic amino acids, with their potential for negative charges at physiological pH, can engage in electrostatic interactions and hydrogen bonding that influence folding. wikipedia.org The stereochemistry (D or L) of these residues will dictate the spatial orientation of their side chains, affecting which interactions are possible. nih.gov Studies have shown that the isomerization of aspartic acid residues can be influenced by the flexibility of the peptide backbone. nih.gov

Glycine: With its single hydrogen atom as a side chain, glycine possesses the greatest conformational flexibility of all amino acids. wikipedia.orgyoutube.com This flexibility can allow the peptide backbone to adopt angles that are inaccessible to other amino acids, often facilitating the formation of turns and loops in protein structures. youtube.com However, this same flexibility can also be destabilizing to regular secondary structures like alpha-helices. nih.gov

Formation of Beta-Turns and Beta-Hairpins in Short Peptides

Short peptides, particularly those containing D-amino acids, have a high propensity to form β-turns and β-hairpins. wikipedia.orgnih.gov

β-Turns: These are structures that reverse the direction of the polypeptide chain and are stabilized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3). wikipedia.org The presence of D-amino acids, particularly in the i+1 position, can favor the formation of specific types of β-turns, such as type I' and II' turns. nih.gov In the context of this compound, a β-turn could potentially form involving the four residues.

β-Hairpins: These motifs consist of two antiparallel β-strands connected by a short loop or turn. wikipedia.org The formation of β-hairpins is often initiated by the formation of a stable turn. nih.gov While a tetrapeptide is too short to form a true β-hairpin on its own, the propensity to form a β-turn is a critical prerequisite for the formation of larger β-sheet structures if this tetrapeptide were part of a longer polypeptide chain. elsevierpure.comacs.org

Role of Hydrogen Bonding Networks

Intramolecular hydrogen bonds are a primary stabilizing force in peptide secondary structures. pnas.orgfiveable.me In this compound, several types of hydrogen bonds can occur:

Backbone-Backbone Hydrogen Bonds: The defining hydrogen bond of a β-turn between the carbonyl of Ala and the NH of Gly is a key example.

Side Chain-Backbone Hydrogen Bonds: The side chains of glutamic acid and aspartic acid contain carboxyl groups that can act as hydrogen bond acceptors, potentially interacting with backbone amide protons.

Side Chain-Side Chain Hydrogen Bonds: The acidic side chains of glutamic acid and aspartic acid could interact with each other, depending on their protonation state and spatial proximity.

Diastereomeric Forms and Their Structural Consequences

The inclusion of DL-amino acids means that this compound is not a single chemical entity but a mixture of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. libretexts.org

Analysis of Specific Diastereomers Resulting from DL-Amino Acids

Since Alanine (B10760859), Glutamic Acid, and Aspartic Acid are present in their DL-forms, there are 2^3 = 8 possible diastereomers of this tetrapeptide. Each diastereomer will have a unique three-dimensional structure due to the different spatial arrangements of the amino acid side chains.

The analysis and separation of these diastereomers can be challenging. While mass spectrometry cannot typically distinguish between diastereomers, techniques like chiral chromatography are required. nih.govnih.gov The distinct structures of these diastereomers can lead to different biological activities, as the specific three-dimensional arrangement of functional groups is often critical for molecular recognition and interaction. acs.org

Diastereomer Example Potential Structural Impact
L-Ala-L-Glu-L-Asp-Gly-OHAll L-amino acids (except Glycine) - may favor more common secondary structures.
D-Ala-L-Glu-L-Asp-Gly-OHD-Alanine at the N-terminus could induce a specific turn conformation.
L-Ala-D-Glu-L-Asp-Gly-OHD-Glutamic acid will orient its side chain differently, affecting potential hydrogen bonding.
L-Ala-L-Glu-D-Asp-Gly-OHD-Aspartic acid may alter the propensity for β-turn formation. nih.gov

The study of each diastereomer is essential to fully understand the structure-activity relationship of this complex tetrapeptide.

Impact of Chiral Purity on Overall Conformation

The incorporation of both D- and L-amino acids into a peptide chain has profound consequences for its secondary and tertiary structure. Unlike peptides composed exclusively of L-amino acids, which readily adopt well-defined secondary structures like α-helices and β-sheets, peptides with mixed chirality often exhibit more unusual and flexible conformations. The alternating DL-configuration in this compound disrupts the regular hydrogen-bonding patterns that stabilize conventional secondary structures.

The presence of D-amino acids can induce specific types of turns, such as γ-turns and β-turns, that are less common in all-L peptides. researchgate.net The simple inversion of the Cα position in D-amino acids leads to a mirrored geometry and secondary structure preferences compared to their L-counterparts. nih.gov This inversion can cause steric clashes that prevent the formation of extended, regular structures. For instance, a sequence of alternating L- and D-amino acids can favor the formation of a flat, cyclic-like conformation or a unique "figure-eight" structure in cyclic peptides. acs.org In a linear peptide like this compound, this alternating chirality is expected to result in a highly flexible and dynamic structure in solution, potentially sampling a wide range of conformations rather than adopting a single, stable fold. The side chains of the glutamic acid and aspartic acid residues, with their carboxyl groups, further contribute to the conformational landscape through potential electrostatic interactions and hydrogen bonding, which will be highly dependent on the pH of the environment.

Advanced Methods for Conformational Determination

A combination of advanced spectroscopic techniques is essential to fully characterize the conformational preferences of a complex peptide such as this compound in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure of molecules in solution. libretexts.org For this compound, 1H NMR would provide detailed information about the local environment of each proton in the peptide. The chemical shifts of the amide protons are particularly sensitive to hydrogen bonding and, therefore, to the secondary structure. researchgate.net

Key NMR parameters for conformational analysis include:

Chemical Shifts: The deviation of proton chemical shifts from random coil values can indicate the presence of ordered structures. researchgate.net For instance, in a helical conformation, the CαH protons typically shift downfield, while in a β-sheet, they shift upfield.

Nuclear Overhauser Effect (NOE): NOE data provides information about through-space distances between protons that are close in proximity (typically < 5 Å). The pattern of NOEs is crucial for determining the global fold of the peptide.

Coupling Constants (J-couplings): Three-bond coupling constants, such as ³J(HN,CαH), can provide information about the dihedral angle φ, which is a key determinant of the peptide backbone conformation.

A hypothetical table of expected ¹H NMR chemical shifts for this compound in a random coil state is presented below. Deviations from these values in experimental data would suggest the presence of a preferred conformation.

Amino AcidProtonExpected Chemical Shift (ppm) in D₂O
DL-Ala CαH4.35
CβH₃1.48
DL-Glu CαH4.30
CβH₂2.10
CγH₂2.55
DL-Asp CαH4.56
CβH₂2.83
Gly CαH₂3.97

Table 1: Hypothetical ¹H NMR chemical shifts for the constituent amino acids of this compound in a random coil conformation. Actual values may vary based on solvent and pH.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Different secondary structures give rise to characteristic CD spectra: libretexts.org

α-helix: Negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.

β-sheet: A negative band around 218 nm and a positive band around 195 nm.

Random Coil: A strong negative band around 200 nm.

For this compound, the presence of alternating D- and L-amino acids is expected to produce a CD spectrum that is significantly different from that of a typical all-L peptide. The resulting spectrum might be a complex superposition of signals, potentially resembling a random coil or exhibiting unique features indicative of non-canonical structures. Analysis of the CD spectrum can provide a quantitative estimation of the percentage of each type of secondary structure present. nih.gov

Secondary StructureWavelength (nm)Molar Ellipticity [θ] (deg cm² dmol⁻¹)
α-helix 222-30,000 to -40,000
208-30,000 to -40,000
192+60,000 to +80,000
β-sheet 218-15,000 to -25,000
195+25,000 to +35,000
Random Coil ~200Strong Negative Band

Table 2: Typical molar ellipticity values for common secondary structures in peptides. The spectrum for this compound would likely be a combination or deviation from these.

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Signatures

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for investigating the secondary structure of peptides by analyzing their vibrational modes. The amide I band (1600-1700 cm⁻¹), which arises primarily from the C=O stretching vibrations of the peptide backbone, is particularly sensitive to the secondary structure.

The frequency of the amide I band is indicative of the hydrogen-bonding environment of the carbonyl groups, and thus the peptide's conformation:

α-helix: ~1650-1658 cm⁻¹

β-sheet: ~1620-1640 cm⁻¹ (strong) and a weaker band at ~1680-1690 cm⁻¹ for antiparallel sheets.

β-turn: ~1660-1685 cm⁻¹

Random Coil: ~1640-1650 cm⁻¹

For this compound, FTIR would be instrumental in identifying the types of secondary structural elements present, even if they are transient or non-canonical. researchgate.net The position and shape of the amide I band would reveal the nature of the hydrogen bonding network within the peptide ensemble.

Secondary StructureAmide I Band Position (cm⁻¹)
α-helix 1650 - 1658
β-sheet 1620 - 1640
β-turn 1660 - 1685
Random Coil 1640 - 1650

Table 3: Characteristic FTIR Amide I band frequencies for different peptide secondary structures.

Biomolecular Recognition and Mechanistic Studies of H Dl Ala Dl Glu Dl Asp Gly Oh

Molecular Interactions with Model Systems (In Vitro/In Silico)

Computational and in vitro models provide a foundational understanding of how this mixed-chirality peptide may interact with biological receptors, proteins, and membranes.

The binding of a peptide ligand to a cellular receptor is a highly specific process governed by molecular recognition. For a peptide like H-DL-Ala-DL-Glu-DL-Asp-Gly-OH, its interaction with a receptor is conceptually guided by established binding theories, although the presence of D-amino acids introduces unique considerations.

Two primary models describe ligand-receptor binding: the induced-fit model and the conformational selection model. aip.org

Induced Fit: This model posits that the initial binding of the ligand to the receptor is followed by conformational changes in both molecules to achieve a more stable, high-affinity complex. aip.orgnih.gov The presence of D-alanine, D-glutamic acid, and D-aspartic acid would significantly influence this process. The altered stereochemistry could present steric challenges, potentially hindering the optimal alignment and the subsequent conformational adjustments necessary for strong binding. tufts.edu

Conformational Selection: This theory suggests that a receptor exists in an equilibrium of multiple conformations, and the ligand selectively binds to its preferred conformation, shifting the equilibrium. aip.org A DL-peptide might bind to a different subset of receptor conformations than its pure L-enantiomer, or it might not find a suitable conformation to bind to at all, leading to low affinity.

The binding process is driven by a combination of forces including hydrogen bonds, electrostatic interactions, and van der Waals forces. nih.gov The specific orientation of the side chains of the D-amino acids would alter the landscape of these potential interactions compared to an all-L-peptide. Computational docking and molecular dynamics simulations are crucial tools to predict these complex interactions and estimate binding affinities. acs.org

The interaction between peptides and proteins is fundamental to numerous cellular functions, including signal transduction and enzyme regulation. tdcommons.ai The dynamics of how this compound interacts with proteins are largely dictated by its mixed chirality and the inherent flexibility of peptides.

Most peptides lack a stable three-dimensional structure in solution and often undergo a transition to a more ordered state upon binding to a protein partner. nih.gov The incorporation of D-amino acids into the peptide backbone alters its conformational preferences and flexibility. This can have several consequences for protein interaction:

Binding Affinity and Specificity: Protein binding sites are chiral and have evolved to recognize L-amino acids. The presence of D-residues can disrupt the key interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the peptide-protein complex, often leading to reduced binding affinity. nih.govtufts.edu

Conformational Changes: The binding process often involves an "induced fit" where both the peptide and the protein adjust their shapes for optimal interaction. nih.gov A DL-peptide might induce different conformational changes in the protein compared to an L-peptide, or it might be too conformationally constrained to adapt effectively to the binding site.

Modeling Challenges: Predicting peptide-protein binding is computationally challenging due to the peptide's flexibility. nih.govrsc.org The unusual stereochemistry of a DL-peptide adds another layer of complexity to these predictions, requiring specialized force fields and sampling methods in molecular dynamics simulations. nih.gov

Table 1: Properties of Amino Acid Residues in this compound

Amino Acid Chirality Side Chain Property Potential Role in Interaction
Alanine (B10760859) (Ala) D & L Nonpolar, small Can participate in hydrophobic interactions within a binding pocket.
Glutamic Acid (Glu) D & L Acidic, negatively charged Can form salt bridges and hydrogen bonds with positively charged residues.
Aspartic Acid (Asp) D & L Acidic, negatively charged Can form salt bridges and hydrogen bonds; often involved in metal ion coordination.
Glycine (B1666218) (Gly) Achiral None (H atom) Provides high conformational flexibility to the peptide backbone.

The interaction of peptides with lipid membranes is crucial for many biological processes, from antimicrobial activity to cell signaling. nih.gov The peptide this compound is composed of two acidic (glutamic acid, aspartic acid), one small nonpolar (alanine), and one flexible (glycine) residue. Due to the presence of the charged acidic residues, the peptide is predominantly hydrophilic.

Such hydrophilic peptides are less likely to insert deeply into the hydrophobic core of a lipid bilayer. Instead, their interactions are typically confined to the membrane surface. nih.gov The potential interactions would be primarily electrostatic, involving the negatively charged carboxyl groups of the glutamic and aspartic acid residues and the positively charged head groups of certain lipids (e.g., phosphatidylcholine, though net neutral, has a positive choline (B1196258) group) or divalent cations bridging the peptide to negatively charged lipid head groups (e.g., phosphatidylserine).

Molecular dynamics simulations of similar small peptides with lipid bilayers have shown that they can reside in the aqueous layer near the interface with minimal perturbation to the lipid chains themselves. nih.gov The presence of D-amino acids is not expected to fundamentally change this surface-level interaction, although it might alter the peptide's specific orientation and dynamics at the membrane interface. Significant disruption or pore formation, as seen with amphipathic antimicrobial peptides, is not anticipated for this small, hydrophilic peptide. acs.org

Enzymatic Interactions and Proteolytic Resistance

A key feature of peptides containing D-amino acids is their enhanced stability against enzymatic degradation.

One of the most significant biochemical properties of peptides containing D-amino acids is their pronounced resistance to breakdown by proteases. nih.gov Proteases are enzymes that catalyze the cleavage of peptide bonds, but they are highly stereospecific, having evolved to recognize and act upon substrates made of L-amino acids. tufts.edu

The active site of a protease is a precisely shaped chiral environment. It stabilizes the transition state of peptide bond hydrolysis for L-peptides through a network of specific interactions. tufts.edu When a peptide containing a D-amino acid enters the active site, several factors contribute to its resistance:

Steric Hindrance: The side chain of the D-amino acid is oriented differently from its L-counterpart. This can cause a steric clash with the residues forming the enzyme's binding pocket, preventing the peptide from docking correctly.

Loss of Key Interactions: The specific hydrogen bonds and other interactions between the peptide backbone and the enzyme that are necessary for catalysis are disrupted because the D-enantiomer cannot be oriented properly. tufts.edu

Unfavorable Complex Formation: Even if the DL-peptide can enter the active site, the resulting enzyme-substrate complex is often unstable and dissociates before cleavage can occur. tufts.edu

Studies have consistently shown that peptides composed entirely of D-amino acids are virtually indigestible by common proteases. nih.gov Peptides with mixed DL-chirality, like this compound, would be expected to be cleaved only at bonds flanked by two L-amino acids, if such a site existed and matched a protease's specificity. In this specific tetrapeptide, every peptide bond is adjacent to at least one D-amino acid or the achiral glycine, conferring substantial resistance to proteolysis.

Proteases exhibit specificity, cleaving peptide bonds adjacent to particular amino acid residues. libretexts.orgexpasy.org This specificity is defined by the amino acids at the cleavage site, denoted as P1 (N-terminal to the scissile bond) and P1' (C-terminal to the bond). qiagenbioinformatics.com

Given the sequence H-DL-Ala -DL-Glu -DL-Asp -Gly -OH, the potential cleavage sites are Ala-Glu, Glu-Asp, and Asp-Gly. However, the presence of D-amino acids at or next to these junctions makes them highly resistant to cleavage by standard proteases.

Table 2: Analysis of Potential Protease Cleavage Sites in this compound

Potential Cleavage Site (P1-P1') Flanking Residues Common Protease Example Likelihood of Cleavage Rationale
DL-Ala - DL-Glu D-Ala at P1 Trypsin, Chymotrypsin Extremely Low Proteases are specific for L-amino acids. The D-configuration at the P1 position prevents recognition and catalysis. tufts.edunih.gov
DL-Glu - DL-Asp D-Glu at P1 Endoproteinase GluC Extremely Low While GluC cleaves after glutamic acid, it requires the L-enantiomer. The D-Glu would inhibit cleavage. peakproteins.com
DL-Asp - Gly D-Asp at P1 Endoproteinase AspN Extremely Low AspN cleaves before aspartic acid. A D-Asp at the P1' position, and its influence on the preceding residue, would likely prevent cleavage. Moreover, most proteases show low efficiency for cleaving bonds involving glycine.

Modulators of Enzymatic Stability (e.g., post-translational modifications)

The stability of a peptide in a biological environment is largely dictated by its susceptibility to proteases, enzymes that cleave peptide bonds. The inclusion of D-amino acids is one of the most effective strategies to enhance peptide stability. nih.govnih.gov Natural proteases are highly stereospecific, evolved to recognize and degrade peptides composed of L-amino acids. nih.gov The presence of a D-amino acid at a cleavage site disrupts this recognition, rendering the peptide bond resistant to hydrolysis. nih.govoup.com Consequently, peptides containing D-amino acids, or those composed entirely of D-amino acids (the enantiomer of the natural peptide), exhibit significantly longer half-lives in biological fluids like serum. nih.govpnas.org

Studies have demonstrated this principle effectively. For instance, a quantitative analysis of the degradation of Glucagon-Like Peptide-1 (GLP-1) showed that the L-form was completely lost in under an hour when exposed to Proteinase K, whereas 80% of the D-GLP-1 analogue remained after 6 hours. pnas.org Similarly, substituting L-amino acids with their D-counterparts in the antimicrobial peptide polybia-CP conferred improved stability against both trypsin and chymotrypsin. oup.com This resistance to degradation is a critical attribute for the development of peptide-based therapeutics.

Beyond the incorporation of D-amino acids, which can be considered a synthetic post-translational modification (PTM), other enzymatic or spontaneous modifications can also modulate stability. ambiopharm.comwikipedia.org These PTMs alter the physicochemical properties of the peptide. pharmiweb.com

Common Post-Translational Modifications Affecting Peptide Stability:

ModificationDescriptionEffect on Stability
Acetylation Addition of an acetyl group to the N-terminus or a lysine (B10760008) side chain. ambiopharm.comReduces charge and can prevent recognition by certain proteases. ambiopharm.com
Cyclization Formation of a cyclic structure via head-to-tail, side-chain to side-chain, or other linkages. ambiopharm.comConstrains the peptide's conformation, making it a poorer substrate for proteases and increasing resistance to degradation. ambiopharm.com
Glycosylation Attachment of a sugar moiety to the peptide chain. wikipedia.orgThe bulky sugar group can sterically hinder protease access to cleavage sites, improving stability. wikipedia.org
Methylation Addition of a methyl group to specific amino acid side chains. ambiopharm.comIncreases hydrophobicity and can prevent proteolytic degradation. ambiopharm.com

These modifications, often in combination with D-amino acid substitution, provide a powerful toolkit for tuning the stability and pharmacokinetic properties of bioactive peptides. pnas.org

Role of Chiral Amino Acids in Recognition and Stability

Chirality is a fundamental determinant of molecular recognition in biology. The specific three-dimensional arrangement of atoms in a peptide dictates how it interacts with its biological targets, such as cell surface receptors or enzymes.

Influence of D-Amino Acids on Receptor Binding Affinity

The "lock and key" model of receptor-ligand binding is exquisitely sensitive to stereochemistry. Since biological receptors are themselves chiral, being made of L-amino acids, they typically exhibit a strong preference for L-peptide ligands. nih.gov Replacing an L-amino acid with its D-enantiomer can have one of several effects on receptor binding affinity:

Reduced or Abolished Affinity: Most commonly, a D-amino acid substitution disrupts the precise network of interactions (hydrogen bonds, ionic bonds, hydrophobic interactions) required for high-affinity binding. This can lead to a significant drop or complete loss of activity. nih.gov For example, substitutions in the middle of an antimicrobial peptide sequence were found to disrupt its helical structure and completely abolish its activity. nih.gov

Maintained or Enhanced Affinity: In some cases, a D-amino acid can be tolerated or even improve binding. This can happen if the original L-residue was not critical for binding or if the D-amino acid introduces a favorable conformational constraint that pre-organizes the peptide into its bioactive shape. In the design of secretin receptor antagonists, specific single amino acid substitutions were found to increase binding affinity by nearly a tenfold factor. nih.gov

Altered Specificity: The change in stereochemistry might reduce affinity for the primary target but increase it for a different receptor.

The effect of substitution is highly context-dependent, relying on the specific residue, its position in the sequence, and the topology of the receptor's binding pocket. A strategy known as mirror-image phage display leverages this by using a D-amino acid target to select for an L-amino acid peptide from a library; the resulting D-enantiomer of the selected peptide will then bind to the natural L-target with high affinity. nih.govpnas.org

Table: Effects of D-Amino Acid Substitution on Peptide Activity This table presents illustrative findings from various studies and does not pertain to this compound directly.

Peptide System Substitution Strategy Effect on Biological Activity Reference Finding
Antimicrobial Peptide (KKVVFKVKFKK) Substitution in the middle of the sequence Complete loss of activity Disruption of the alpha-helical structure essential for function. nih.gov
Antimicrobial Peptide (KKVVFKVKFKK) Substitution at N- and/or C-terminus Maintained antimicrobial activity The core helical structure was not significantly affected. nih.gov
MUC2 Epitope Peptide Substitution in flanking regions of the core epitope Preserved antibody recognition Flanking regions were not critical for the antibody-epitope interaction. pnas.org

Stereospecificity in Biomolecular Recognition

Stereospecificity is the principle that biological systems can distinguish between stereoisomers. This is evident in the starkly different biological effects of enantiomers (e.g., the thalidomide (B1683933) tragedy) and is a cornerstone of pharmacology and biochemistry. researchgate.net

In peptide-protein interactions, the receptor's binding site is a precisely shaped, chiral environment. An L-peptide and its D-enantiomer present their side chains in mirror-image orientations. While the chemical properties are identical, the spatial arrangement is not, preventing the D-peptide from fitting into the L-receptor in the same way. nih.govrsc.org

Self-Assembly Mechanisms of this compound (if applicable)

Short peptides, particularly those with alternating hydrophobic and hydrophilic or charged residues, can spontaneously self-assemble into ordered nanostructures. frontiersin.org The presence of both D- and L-amino acids in the sequence of this compound makes this phenomenon highly relevant, as chirality is a powerful tool for controlling the architecture of these supramolecular structures. nih.govfrontiersin.org

Driving Forces: Hydrogen Bonding, Hydrophobic Interactions, Electrostatic Forces, π-π Stacking

The self-assembly of peptides is a "bottom-up" process governed by a combination of non-covalent interactions. frontiersin.org

Hydrogen Bonding: This is a primary driving force, particularly in the formation of β-sheet structures. The peptide backbones align, forming a network of hydrogen bonds between the carbonyl oxygen of one strand and the amide hydrogen of an adjacent strand. nih.gov

Hydrophobic Interactions: In an aqueous environment, the non-polar side chains of amino acids (like Alanine) tend to cluster together to minimize their contact with water. This hydrophobic collapse is a major contributor to the stability of the assembled structure.

Electrostatic Forces: The side chains of Aspartic Acid and Glutamic Acid are negatively charged at neutral pH, while the N-terminus is positively charged. Repulsive or attractive forces between these charges can either drive or prevent assembly, and are highly sensitive to pH and salt concentration.

π-π Stacking: While not applicable to the specific amino acids in this peptide, in sequences containing aromatic residues (like Phenylalanine or Tyrosine), the stacking of the aromatic rings provides an additional stabilizing interaction. nih.gov

Influence of Amino Acid Sequence and Chirality on Supramolecular Architecture

The sequence of amino acids and, crucially, their stereochemistry, dictates the final assembled structure. frontiersin.org While all-L peptides typically form twisted β-sheets and fibrils, the introduction of D-amino acids can lead to dramatically different and often more stable or unique architectures. nih.gov

One of the most well-studied examples is the self-assembly of cyclic peptides composed of an even number of alternating D- and L-amino acids. nih.govwikipedia.org These peptides can adopt a flat, ring-like conformation where all the peptide backbone groups are oriented perpendicular to the plane of the ring. This arrangement facilitates the stacking of the rings through extensive intermolecular hydrogen bonding, leading to the formation of highly ordered, hollow nanotubes. nih.govwikipedia.orgresearchgate.net

In linear peptides, the effects are also profound:

Homochiral vs. Heterochiral: A study of the tripeptide Phe-Phe-Val found that the all-L version did not self-assemble, whereas the heterochiral D-Phe-L-Phe-L-Val version readily formed β-sheets and hydrogels. nih.gov

Alternating Chirality: Peptides with alternating L- and D-amino acids can segregate their side chains to one side of the peptide backbone, creating an amphiphilic structure that promotes self-assembly into hydrogels. frontiersin.org

For a mixture like this compound, the self-assembly process would be incredibly complex, likely resulting in a heterogeneous mixture of aggregates, with different stereoisomers potentially co-assembling or self-sorting into distinct structures. frontiersin.org

Advanced Analytical and Spectroscopic Techniques for H Dl Ala Dl Glu Dl Asp Gly Oh

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for the detailed molecular analysis of peptides. ijrps.comresearchgate.net It provides valuable information regarding the molecular weight, amino acid sequence, and the presence of any modifications. ijrps.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Sequence Confirmation

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is routinely used to assess the purity of synthetic peptides like H-DL-Ala-DL-Glu-DL-Asp-Gly-OH and to confirm their amino acid sequence. chromatographyonline.comnih.gov

The process begins with the injection of the peptide sample into a liquid chromatograph. The peptide is then separated from impurities based on its physicochemical properties as it passes through a chromatographic column. The eluent from the LC is then introduced into the mass spectrometer.

Purity Analysis: By monitoring the total ion current (TIC), a chromatogram is generated that displays the intensity of all ions detected over time. unt.edu A pure sample of this compound will ideally show a single, sharp peak, indicating the absence of significant impurities. The presence of other peaks would suggest the existence of by-products from the synthesis or degradation products.

Sequence Confirmation: Following ionization, the peptide ions are subjected to tandem mass spectrometry (MS/MS). In this process, the ion corresponding to the full-length peptide (the precursor ion) is selected and then fragmented. The resulting fragment ions (product ions) are then analyzed to determine the amino acid sequence. nationalmaglab.org This fragmentation pattern provides a unique fingerprint of the peptide, allowing for the confirmation of its primary structure. ijrps.com

A key advantage of LC-MS/MS is its high sensitivity and selectivity, enabling the detection and identification of even minor impurities. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a core technique for elucidating the structure of peptides by analyzing their fragmentation patterns. nationalmaglab.org The process involves the isolation of a specific precursor ion, in this case, the protonated molecule of this compound, followed by its fragmentation and subsequent mass analysis of the resulting product ions. unt.edunationalmaglab.org

When a peptide ion is fragmented, cleavage occurs along the peptide backbone at specific bonds. The resulting fragments are designated as a, b, and c ions if the charge is retained on the N-terminal fragment, and as x, y, and z ions if the charge is retained on the C-terminal fragment. nationalmaglab.org The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the deduction of the peptide sequence.

For this compound, the expected fragmentation would yield a series of b and y ions. For example, the y-ion series would result from cleavages starting from the C-terminus, providing sequential information about the glycine (B1666218), aspartic acid, glutamic acid, and alanine (B10760859) residues.

Ion TypeSequence FragmentExpected m/z (singly charged)
y1Gly-OH76.04
y2Asp-Gly-OH191.07
y3Glu-Asp-Gly-OH320.11
b2H-Ala-Glu203.09
b3H-Ala-Glu-Asp318.12
Note: This table presents a simplified view of expected fragment ions. The actual spectrum may contain other ion types and show variations in intensity.

The analysis of the complete fragmentation pattern allows for unambiguous confirmation of the amino acid sequence of the tetrapeptide.

Advanced Fragmentation Techniques (e.g., CID, ECD)

To obtain comprehensive sequence information, various fragmentation techniques can be employed in tandem mass spectrometry. ijrps.com

Collision-Induced Dissociation (CID): This is the most common fragmentation method. nih.gov It involves the collision of the precursor ion with an inert gas, which increases the ion's internal energy and leads to fragmentation. unt.eduacs.org CID is a "slow-heating" technique that tends to cleave the weakest bonds, primarily the peptide amide bonds, resulting in b and y ions. nationalmaglab.org While effective for many peptides, CID can sometimes lead to the loss of labile post-translational modifications and may not provide complete fragmentation for all peptide sequences. nih.gov

Electron Capture Dissociation (ECD): ECD is a "soft" fragmentation technique that involves the capture of a low-energy electron by a multiply charged precursor ion. researchgate.net This process induces fragmentation of the peptide backbone at the N-Cα bond, generating c and z-type fragment ions. nih.govresearchgate.net A key advantage of ECD is its ability to preserve labile modifications and provide more extensive sequence coverage compared to CID, especially for larger peptides. nih.govresearchgate.net

Fragmentation TechniquePrimary Bond CleavagePredominant Fragment IonsKey Characteristics
CIDPeptide Amide Bond (CO-NH)b and y ions"Slow-heating" method, effective for many peptides. nationalmaglab.orgacs.org
ECDN-Cα Bondc and z ions"Soft" fragmentation, preserves labile groups, provides extensive sequence coverage. nih.govresearchgate.net

The complementary nature of these fragmentation techniques provides a more complete picture of the peptide's structure. researchgate.net

Quantitative Analysis of Amino Acid Enantiomers by Derivatization and LC-MS

Since this compound contains a mix of D and L amino acid enantiomers, it is crucial to have methods to quantify their relative proportions. Conventional reversed-phase LC-MS cannot separate underivatized enantiomers. nih.gov Therefore, a common approach involves derivatization with a chiral reagent to form diastereomers, which can then be separated and quantified by LC-MS. nih.govyoutube.comyoutube.com

One such derivatization reagent is Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA). nih.gov This reagent reacts with the amino groups of the amino acids obtained after hydrolysis of the peptide. The resulting diastereomeric derivatives of the D- and L-amino acids will have different retention times on a standard reversed-phase column, allowing for their separation and quantification by LC-MS/MS. nih.gov

The quantification is typically achieved by comparing the peak areas of the derivatized D- and L-amino acids to those of known standards. This method offers high selectivity and sensitivity for the analysis of amino acid enantiomers in complex samples. nih.gov

Chromatographic Methods

Chromatographic techniques are fundamental for the purification and purity assessment of synthetic peptides. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Separation

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used chromatographic technique for the analysis and purification of peptides. nih.govnih.gov In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. wikipedia.orgyoutube.com

For the analysis of this compound, the peptide is injected onto an RP-HPLC column, typically a C18 column. wikipedia.org A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase is used to elute the peptide. The peptide is retained on the column based on its hydrophobicity; more hydrophobic components are retained longer. wikipedia.org

Chiral Chromatography for Enantiomeric Excess Determination

The synthesis of a peptide with a defined sequence of D- and L-amino acids, such as this compound, presents a significant analytical challenge in confirming the enantiomeric purity of the final product. Chiral chromatography is an indispensable tool for separating and quantifying the stereoisomers, thereby determining the enantiomeric excess (e.e.). nih.gov The presence of multiple chiral centers in this tetrapeptide—one in Alanine, one in Glutamic Acid, and one in Aspartic Acid—means that various diastereomers can be formed during synthesis.

Diastereomeric peptides, unlike enantiomers, possess different physicochemical properties, which often allows for their separation by standard liquid chromatography (LC) without the need for a chiral stationary phase or derivatization. nih.gov However, to confirm the presence and quantify the ratio of the intended this compound to any potential enantiomeric impurities (e.g., H-L-Ala-L-Glu-L-Asp-Gly-OH) or other diastereomers, specialized chiral separation methods are required.

Several approaches can be employed for the chiral resolution of this tetrapeptide:

Direct Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that interacts differently with the various stereoisomers of the peptide. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), have proven effective for the direct analysis of underivatized amino acids and can be applied to small peptides. sigmaaldrich.com These phases are compatible with both aqueous and organic mobile phases, making them suitable for separating polar and ionic molecules like peptides. sigmaaldrich.com The retention mechanism is based on the formation of transient diastereomeric complexes between the peptide and the chiral selector, leading to differential elution times for the stereoisomers. It has been observed that on such columns, the D-enantiomer is often more strongly retained than the corresponding L-enantiomer. sigmaaldrich.com

Indirect Chiral HPLC: This technique involves derivatizing the peptide with a chiral derivatizing agent (CDA) to form diastereomeric derivatives that can then be separated on a standard achiral column. Reagents such as Marfey's reagent are commonly used for the chiral analysis of amino acids and can be adapted for peptides. nih.gov Recently, novel CDAs have been developed to improve sensitivity and resolution. researchgate.netjst.go.jp For instance, a fluorescence-based assay using dynamic self-assembly can determine enantiomeric excess with high sensitivity. nih.gov

The choice of method depends on the specific requirements of the analysis, including the complexity of the sample matrix and the desired level of sensitivity.

Table 1: Chiral Chromatography Methods for Peptide Enantiomeric Analysis

Technique Principle Advantages Considerations Relevant Analytes
Direct Chiral HPLC with Macrocyclic Glycopeptide CSPs Differential interaction of stereoisomers with a chiral stationary phase (e.g., teicoplanin-based). sigmaaldrich.com Direct analysis of underivatized peptides, avoiding potential side reactions from derivatization. sigmaaldrich.com Resolution is highly dependent on the mobile phase composition and the specific CSP used. Underivatized amino acids and small peptides. sigmaaldrich.com

| Indirect Chiral HPLC with Chiral Derivatizing Agents (CDAs) | Formation of diastereomers with a CDA, followed by separation on an achiral column. nih.gov | High sensitivity and resolution can be achieved; a wide range of CDAs are available. researchgate.net | Derivatization adds an extra step to the workflow and requires careful optimization to avoid side products. nih.gov | Amino acids and peptides. nih.govresearchgate.net |

Spectroscopic Techniques (Beyond Conformational Analysis)

Beyond determining the static structure, understanding the dynamic behavior of peptides is crucial. Advanced spectroscopic techniques can provide insights into the low-frequency motions and solvent interactions of this compound.

Terahertz Spectroscopy for Peptide Dynamics

Terahertz (THz) time-domain spectroscopy (THz-TDS) is a powerful, non-destructive technique for probing the low-frequency vibrational modes of peptides in the spectral range of 0.1 to 15 THz. uniroma1.it These vibrations, which correspond to collective motions of the peptide backbone and side chains, are sensitive to both the primary sequence and the secondary structure. nih.govuiowa.edunih.gov THz spectroscopy offers a unique window into the conformational dynamics that underpin the structure-activity relationships of peptides. nih.gov

For a tetrapeptide like this compound, THz-TDS can distinguish it from other tetrapeptides with similar primary and secondary structures based on its unique spectral signature. nih.govuiowa.edunih.gov Studies on tetrameric peptides have shown that even subtle changes in the amino acid sequence or stereochemistry lead to distinct differences in their THz absorption spectra. nih.gov For example, the THz spectra of two similar peptides can show clear distinctions in peak positions and intensities, which can be attributed to variations in their primary structures. nih.gov

The experimental THz spectra can be supported by density functional theory (DFT) calculations to visualize the dynamic motions corresponding to the observed resonances. nih.govuiowa.edunih.gov This combination of experimental and computational approaches provides a detailed understanding of the peptide's dynamic landscape. The technique is sensitive enough to detect differences in intermolecular hydrogen bonding and crystal packing, which are reflected in the THz spectrum. uniroma1.it

Table 2: Application of Terahertz Spectroscopy to Tetrapeptides

Finding Methodology Significance Reference
Unique spectral signatures for different tetrapeptides. THz-TDS measurements of recrystallized peptide samples mixed with a THz-transparent material. nih.gov Enables identification and quality control of synthetic peptides. nih.gov nih.gov
Sensitivity to both primary and secondary structure. Comparison of THz spectra of peptides with similar but distinct sequences and conformations. nih.gov Provides insights into how amino acid sequence dictates conformational dynamics. nih.gov nih.gov

Synchrotron Protein Footprinting (if applicable for larger systems)

Synchrotron protein footprinting is a powerful technique for probing the solvent-accessible surface area of macromolecules and their complexes. nih.govcapes.gov.br It utilizes hydroxyl radicals (•OH) generated by synchrotron X-rays to covalently modify solvent-exposed amino acid side chains. nih.govcapes.gov.br The extent of modification is then quantified by mass spectrometry, providing a "footprint" of the protein's surface. nih.gov While typically applied to larger proteins and protein complexes to map interaction interfaces and conformational changes, the principles of hydroxyl radical footprinting can be conceptually extended to smaller systems like this compound, particularly when studying its interactions with other molecules. nih.govcapes.gov.brnih.gov

For this tetrapeptide, synchrotron footprinting would be most relevant in the context of its binding to a larger receptor or enzyme. By comparing the footprint of the free peptide to that of the peptide in a complex, one could identify the specific amino acid residues involved in the interaction interface. Residues that become protected from radical modification upon binding are inferred to be part of the binding site. nih.govcapes.gov.br

The high flux of synchrotron radiation allows for time-resolved experiments, enabling the study of dynamic processes such as peptide binding and conformational changes on the millisecond timescale. nih.gov This provides a powerful tool for investigating the kinetics and mechanisms of peptide-protein interactions.

It is important to note that the direct application of synchrotron footprinting to a small, isolated tetrapeptide for studying its intrinsic dynamics is less common, as techniques like THz spectroscopy are better suited for probing the global, low-frequency motions of such molecules. However, in the context of its biological interactions, synchrotron footprinting offers a valuable method for elucidating the structural basis of its function.

Table 3: Principles of Synchrotron Protein Footprinting

Parameter Description Relevance to this compound
Probe Hydroxyl radicals (•OH) generated by synchrotron X-rays. nih.govcapes.gov.br The high reactivity of •OH allows for the modification of most amino acid side chains.
Target Solvent-accessible amino acid side chains. nih.gov The side chains of Ala, Glu, and Asp in the peptide are potential targets for modification.
Detection Mass spectrometry to identify and quantify modifications. nih.gov Changes in the mass of the peptide or its fragments would indicate sites of interaction.

| Application | Mapping interaction interfaces and conformational changes in macromolecular complexes. nih.govcapes.gov.br | Could be used to identify the binding site of the tetrapeptide on a larger biological target. |

Computational and Theoretical Investigations of H Dl Ala Dl Glu Dl Asp Gly Oh

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations provide a computational microscope to observe the behavior of molecules at an atomic level. For a flexible molecule like a tetrapeptide, these methods are crucial for exploring its vast conformational space.

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. tufts.edu For H-DL-Ala-DL-Glu-DL-Asp-Gly-OH, MD simulations can reveal its conformational flexibility and dynamic behavior in various environments, such as in aqueous solution.

The inclusion of D-amino acids in a peptide chain significantly influences its conformational preferences. nih.govnih.gov Unlike peptides composed solely of L-amino acids, which favor right-handed α-helices, peptides with alternating L- and D-residues can adopt unique secondary structures, including left-handed helices and specific types of β-turns. nih.gov MD simulations can elucidate these structural propensities. For instance, simulations of peptides containing D-amino acids have shown that they can adopt backbone φ and ψ angles that are disfavored by L-amino acids, leading to distinct and stable conformations. nih.gov

To perform an MD simulation of this compound, a force field is required. A force field is a set of parameters that defines the potential energy of the system. Several force fields, such as CHARMM and AMBER, have been developed and can be used for simulations of peptides. nih.govbioexcel.eu Modern force fields have been parameterized to handle D-amino acids, ensuring accurate simulations. bioexcel.eu The simulation would typically start with an initial 3D structure of the peptide, which is then placed in a simulated box of water molecules. The forces on each atom are calculated, and the equations of motion are integrated over short time steps (femtoseconds) to trace the trajectory of all atoms.

Analysis of the MD trajectory provides a wealth of information. The root-mean-square deviation (RMSD) can be monitored to assess conformational stability, while the radius of gyration can indicate the compactness of the peptide. Hydrogen bonding patterns, both within the peptide and with surrounding water molecules, can be analyzed to understand the forces stabilizing different conformations. The conformational landscape can be mapped by plotting the Ramachandran angles (φ and ψ) of each residue over time. For this compound, this would be particularly insightful for understanding the conformational freedom of the D-amino acid residues compared to their L-counterparts.

Table 1: Key Parameters and Outputs of a Typical MD Simulation for a Tetrapeptide

Parameter/OutputDescriptionRelevance to this compound
Force Field A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms.Essential for accurately representing the interactions involving D-amino acids and acidic residues.
Solvent Model Representation of the solvent (e.g., explicit water molecules).Crucial for studying the peptide's behavior in a biologically relevant aqueous environment.
Simulation Time The total time duration of the simulation.Longer simulations provide better sampling of the conformational space.
Root-Mean-Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed structures.Indicates the stability of the peptide's conformation over time.
Radius of Gyration (Rg) A measure of the compactness of the structure.Reveals changes in the overall shape and folding of the peptide.
Ramachandran Plot A plot of the backbone dihedral angles φ and ψ of amino acid residues.Shows the allowed and observed conformational regions for each residue, highlighting the impact of D-amino acids.
Hydrogen Bond Analysis Identification and analysis of hydrogen bonds.Elucidates the intramolecular and intermolecular interactions that stabilize the peptide's structure.

Monte Carlo (MC) simulations offer an alternative approach to exploring the conformational space of a peptide. fz-juelich.de Unlike MD simulations that follow the natural time evolution of a system, MC methods generate a series of conformations by making random changes to the structure and accepting or rejecting these changes based on a probability criterion, typically the Metropolis criterion. nih.gov This can be particularly effective for overcoming energy barriers and sampling a wider range of conformations. nih.gov

For a small peptide like this compound, MC simulations can be used to efficiently explore the possible arrangements of its backbone and side chains. fz-juelich.de Enhanced sampling techniques, such as replica-exchange Monte Carlo, can further improve the efficiency of conformational sampling by simulating multiple copies of the peptide at different temperatures. acs.org Information can be exchanged between replicas, allowing low-temperature replicas to overcome energy barriers by temporarily adopting the higher-energy conformations of high-temperature replicas.

MC simulations have been successfully applied to study the folding of small peptides and to determine their thermodynamic properties. fz-juelich.de For this compound, MC simulations could be employed to generate a diverse ensemble of low-energy conformations, providing insights into the peptide's preferred shapes and the relative stabilities of different folded and unfolded states.

Ligand Docking and Binding Affinity Predictions (Conceptual)

While this compound is a short peptide, it could potentially interact with biological macromolecules such as proteins. Ligand docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov

Conceptually, if a protein target for this compound were identified, ligand docking could be used to predict how the peptide binds to it. Docking algorithms generate a large number of possible binding poses of the peptide in the binding site of the protein and then use a scoring function to rank these poses. nih.gov The scoring function estimates the binding affinity, with lower scores generally indicating more favorable binding.

The presence of D-amino acids in the peptide would be a key consideration in the docking process. The different stereochemistry of D-amino acids can lead to unique interactions with the target protein that would not be possible for a peptide composed solely of L-amino acids. nih.gov Docking programs like AutoDock and Rosetta have been used to study the binding of peptides, including those with non-canonical amino acids. nih.govnih.gov

Once a plausible binding pose is identified, the interaction forces between the peptide and its target can be analyzed in detail. These forces include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. For this compound, the negatively charged side chains of glutamic acid and aspartic acid would likely form strong electrostatic interactions or hydrogen bonds with positively charged or polar residues in the binding site of a target protein.

The analysis of these interactions can identify "hotspots" – residues on both the peptide and the target that contribute most significantly to the binding affinity. This information is conceptually valuable for understanding the molecular basis of recognition and could guide the design of modified peptides with improved binding properties. Machine learning models are also being developed to predict the binding affinity of peptides with non-canonical amino acids to protein targets, which could be a valuable tool for studying peptides like this compound. nih.gov

Table 2: Conceptual Steps in Ligand Docking of this compound

StepDescriptionKey Considerations
1. Target Preparation Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank or homology modeling).The quality of the target structure is critical for accurate docking.
2. Ligand Preparation Generate a 3D structure of this compound.The flexibility of the peptide needs to be considered.
3. Docking Simulation Use a docking program to explore possible binding poses of the peptide in the target's binding site.The docking algorithm should be able to handle the flexibility of the peptide and the stereochemistry of D-amino acids.
4. Scoring and Ranking Rank the generated poses using a scoring function to predict the most likely binding mode.The scoring function should accurately estimate the binding affinity.
5. Analysis of Interactions Analyze the interactions (e.g., hydrogen bonds, electrostatic interactions) in the top-ranked pose.Identify key residues involved in binding.

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanical (QM) calculations provide the most accurate description of the electronic structure of molecules. mdpi.com While computationally expensive, QM methods can be applied to small peptides like this compound to gain fundamental insights into their properties.

QM methods, such as density functional theory (DFT), can be used to calculate a wide range of electronic properties, including the distribution of electron density, molecular orbital energies, and electrostatic potential. rsc.org These calculations can reveal how the presence of D-amino acids and the charged side chains of glutamic and aspartic acid influence the electronic properties of the peptide. For instance, QM calculations can be used to study the intramolecular hydrogen bonds and their effect on the peptide's conformation and stability. nih.gov

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods offer a compromise between accuracy and computational cost. nih.gov In a QM/MM simulation, the most important part of the system (e.g., the peptide) is treated with QM methods, while the rest of the system (e.g., the solvent) is treated with a less computationally demanding MM force field. nih.gov This approach allows for the study of electronic properties in a more realistic, solvated environment. For this compound, QM/MM simulations could be used to investigate how the surrounding water molecules affect its electronic structure and reactivity.

Bioinformatic and Chemoinformatic Approaches

Bioinformatic and chemoinformatic approaches are instrumental in characterizing peptides by leveraging computational tools and databases. These methods allow for the prediction of a wide range of properties from the primary amino acid sequence, providing insights that can guide experimental studies.

For this compound, a systematic analysis would begin with the calculation of its fundamental molecular descriptors. These descriptors are critical for predicting its behavior in biological systems and for designing further research.

Physicochemical Properties:

A variety of physicochemical properties can be computed to create a molecular profile of the tetrapeptide. These properties are derived from the contributions of its constituent amino acids: DL-Alanine, DL-Glutamic Acid, DL-Aspartic Acid, and Glycine (B1666218). The use of D- and L-isomers introduces structural complexity that can influence intermolecular interactions.

Interactive Data Table: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod of Prediction
Molecular Weight390.33 g/mol Sum of amino acid residue weights
Molecular FormulaC12H18N4O9Elemental composition
Isoelectric Point (pI)~3.5-4.5Calculated from pKa values of ionizable groups
Hydrophilicity/Hydrophobicity (GRAVY score)-1.5Average hydropathy values of residues
Net Charge at pH 7-2Based on pKa values of acidic residues

Sequence and Structural Analysis:

Bioinformatic tools can be employed to compare the sequence of this compound with known peptide databases. This can help in identifying potential structural motifs or functional similarities with other characterized peptides. Given the presence of both D- and L-amino acids, standard protein secondary structure prediction algorithms may not be directly applicable. However, specialized tools for non-canonical peptides can provide insights into its likely conformations.

Prediction of Self-Assembly Behavior from Molecular Structure

The prediction of how a peptide will self-assemble into larger structures is a key area of computational research, with significant implications for materials science and biomedicine. nih.gov For this compound, its propensity to form ordered aggregates like nanofibers, nanotubes, or hydrogels can be investigated using molecular dynamics (MD) simulations and machine learning models. digitellinc.comnih.gov

Molecular Dynamics (MD) Simulations:

Machine Learning Approaches:

In recent years, machine learning has emerged as a powerful tool to accelerate the prediction of peptide self-assembly. nih.govnih.gov These models are trained on large datasets of peptides with known assembly behaviors. nih.gov By analyzing the sequence and physicochemical properties of a new peptide like this compound, a trained machine learning model can predict its likelihood of forming specific types of nanostructures. digitellinc.com

Interactive Data Table: Theoretical Prediction of Self-Assembly for this compound

Computational MethodPredicted OutcomeKey Influencing Factors
Molecular Dynamics (MD) SimulationPotential for β-sheet formation leading to fibrillar structures.Alternating D/L amino acids, strong intermolecular hydrogen bonding capacity of Glu and Asp side chains.
Machine Learning (Sequence-based)Moderate to high aggregation propensity.Presence of charged residues (Glu, Asp) and a small, flexible Glycine.
Coarse-Grained SimulationFormation of elongated or sheet-like aggregates.Balance of hydrophilic and hydrophobic interactions. nih.gov

The combination of bioinformatic predictions, detailed molecular simulations, and machine learning provides a powerful, multi-faceted approach to understanding the complex behavior of peptides like this compound from their primary structure alone. udel.edu These computational insights are invaluable for the rational design of new peptide-based materials and therapeutics.

Stability and Degradation Pathways of H Dl Ala Dl Glu Dl Asp Gly Oh

Chemical Stability in Aqueous and Organic Environments

The chemical stability of peptides like H-DL-Ala-DL-Glu-DL-Asp-Gly-OH in solution is influenced by several factors, including pH, temperature, and the composition of the solvent. nih.govrsc.org Peptides are generally more stable when stored in a lyophilized form at low temperatures, typically -20°C or -80°C. sigmaaldrich.com Once dissolved, they should be stored in frozen aliquots to minimize degradation from repeated freeze-thaw cycles. sigmaaldrich.com

In aqueous solutions, one of the primary degradation pathways for peptides is hydrolysis. nih.govsigmaaldrich.com This process can be catalyzed by both acids and bases and is therefore highly dependent on the pH of the solution. nih.gov For instance, the peptide bonds, particularly those involving aspartic acid (Asp), are susceptible to hydrolysis. The Asp-Gly (D-G) sequence in this peptide is known to be prone to the formation of a cyclic imide intermediate, which can then hydrolyze to form either the original aspartate linkage or an iso-aspartate analog, potentially rendering the peptide inactive. sigmaaldrich.com

The stability of peptides can also be affected by the presence of certain organic molecules. For example, trialkylamines, which are sometimes used in buffers, can contain aldehyde impurities that react with the peptide's N-terminus to form Schiff base adducts. mdpi.com This reaction is accelerated under more basic conditions. mdpi.com

To enhance stability in aqueous formulations, several strategies can be employed, such as optimizing the pH with appropriate buffers, adding co-solvents, increasing viscosity, or excluding air to prevent oxidation. nih.gov

Racemization Processes of DL-Amino Acid Residues

Racemization, the conversion of a chiral molecule into a mixture of both enantiomers (D and L forms), is a significant consideration for peptides containing DL-amino acid residues. sigmaaldrich.comnih.gov While this process is a major concern during peptide synthesis, it can also occur in the finished peptide under certain conditions. sigmaaldrich.comhighfine.com

The racemization of amino acid residues in a peptide chain can occur through two primary mechanisms: direct enolization and the formation of an oxazolone (B7731731) (or azlactone) intermediate. highfine.comnih.gov

Direct Enolization: This mechanism involves the direct removal of a proton from the α-carbon of the amino acid residue by a base, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either side, resulting in a mixture of D and L isomers. highfine.com

Oxazolone Formation: This pathway is particularly relevant for activated amino acid residues during peptide synthesis. The activated carboxyl group can cyclize to form an oxazolone ring. The α-proton of this ring is acidic and can be easily removed, leading to a loss of stereochemical integrity. highfine.comnih.gov

The rate of racemization is influenced by various factors, including the specific amino acid residue, its position in the peptide sequence, and the nature of the adjacent residues. researchgate.net For instance, amino acids like histidine and cysteine are particularly prone to racemization. peptide.com

Environmental conditions play a crucial role in the kinetics of racemization.

pH: Racemization is often base-catalyzed. sigmaaldrich.comhighfine.com The presence of organic bases, such as those used in peptide synthesis, can significantly influence the rate of racemization. The basicity and steric hindrance of the base are key factors; for example, stronger bases with less steric hindrance tend to promote faster racemization. highfine.com Prolonged exposure to high pH should generally be avoided to maintain the chiral integrity of the peptide. sigmaaldrich.com

Temperature: Higher temperatures generally increase the rate of chemical reactions, including racemization. rsc.orgresearchgate.net The stability of peptide structures, which can influence racemization, is also temperature-dependent. rsc.org

Solvents: The choice of solvent can also affect racemization rates. For instance, studies have investigated the degree of racemization in different solvent systems during peptide synthesis. chemrxiv.org

Enzymatic Degradation in Biological Research Systems

Peptides are susceptible to degradation by proteases, which are enzymes that cleave peptide bonds. The presence of DL-amino acids in the peptide this compound significantly influences its susceptibility to enzymatic degradation.

Proteases exhibit a high degree of specificity for their substrates, which is determined by the amino acids surrounding the scissile bond. nih.govacs.org Most naturally occurring proteases are chiral and have evolved to recognize and cleave peptide bonds between L-amino acids. sci-hub.senih.gov Consequently, peptides containing D-amino acids are generally more resistant to proteolytic degradation. nih.govnih.govnih.gov

The introduction of a D-amino acid can hinder the binding of the peptide to the active site of a protease, thereby reducing or preventing cleavage. youtube.comresearchgate.net However, the extent of this resistance can vary depending on the specific protease and the position of the D-amino acid within the peptide sequence. Some proteases may still be able to cleave peptides containing D-amino acids, albeit at a much slower rate. mdpi.com

The stability of peptides against enzymatic degradation can be intentionally modulated for research applications.

Strategies to Inhibit Degradation (Enhance Stability):

Incorporation of D-Amino Acids: As a fundamental principle, replacing L-amino acids with their D-enantiomers is a common and effective strategy to increase a peptide's resistance to proteases and extend its half-life. nih.govmdpi.com

Chemical Modifications:

N-terminal Acetylation and C-terminal Amidation: Capping the ends of the peptide can block the action of exopeptidases (aminopeptidases and carboxypeptidases) that cleave from the termini. sci-hub.se

Unnatural Amino Acids: The inclusion of non-canonical amino acids can also enhance proteolytic stability as they are not recognized by standard proteases. sci-hub.se

Structural Constraints: Introducing conformational rigidity through methods like cyclization (e.g., disulfide bridges or lactam bridges) can make the peptide a poorer substrate for proteases. sci-hub.seproteogenix.science

Strategies to Enhance Degradation:

While less common, there might be research scenarios where controlled or enhanced degradation is desirable. This could theoretically be achieved by:

Selective placement of L-amino acids: Designing the peptide with L-amino acid sequences that are known recognition sites for specific proteases.

Using proteases with broader specificity: Employing enzymes that are less stringent in their substrate requirements. For example, some proteases can be active on a wider range of peptide sequences. mdpi.com

The choice of strategy depends on the specific goals of the research, balancing the need for stability with the desired biological activity of the peptide.

Degradation Products and Their Identification

The stability of the tetrapeptide this compound is significantly influenced by the presence of the aspartic acid-glycine (Asp-Gly) sequence. This particular dipeptide motif is known to be a hotspot for chemical degradation, primarily through the formation of a cyclic imide (succinimide) intermediate. This process can be initiated under various conditions, including acidic, alkaline, and even neutral pH, as well as upon heating. The formation of this cyclic imide is a critical step that leads to several degradation products, including isomers and cleavage products.

Under acidic conditions, the primary degradation pathway for peptides containing an Asp-Gly linkage is the hydrolysis of the peptide bond between the aspartyl and glycyl residues. This results in the cleavage of the tetrapeptide into smaller peptide fragments and individual amino acids. nih.gov Concurrently, the formation of a cyclic imide intermediate can also occur, although to a lesser extent compared to neutral or alkaline conditions. nih.gov

In neutral to alkaline environments, the degradation is more complex. The main pathway involves the formation of the cyclic imide intermediate, which can subsequently undergo two main reactions:

Hydrolysis: The cyclic imide ring can be hydrolyzed to form two different isomers of the original peptide: the normal α-aspartyl peptide and the β-aspartyl (iso-aspartyl) peptide, where the peptide bond involves the side-chain carboxyl group of the aspartic acid residue. nih.govresearchgate.net

Racemization: The formation of the cyclic imide can also lead to the racemization of the aspartic acid residue, resulting in the formation of D-aspartyl and D-iso-aspartyl peptides. nih.gov

The identification and characterization of these degradation products are typically achieved using a combination of advanced analytical techniques. High-performance liquid chromatography (HPLC) is a fundamental tool for separating the various degradation products from the parent peptide. nih.govnih.govijsra.net The resolution of isomeric and diastereomeric peptides can often be achieved by optimizing the HPLC conditions, such as the mobile phase composition and pH. nih.gov

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is indispensable for the structural elucidation of the degradation products. nih.govnih.govmdpi.com By analyzing the mass-to-charge ratio of the parent and fragment ions, the identity of the cleaved peptides and the nature of the modifications (e.g., isomerization) can be determined. nih.govyoutube.comyoutube.com For instance, fast atom bombardment-mass spectrometry (FAB-MS) and Fourier transform infrared photoacoustic spectroscopy (FTIR-PAS) have been used to confirm the formation of cyclic imide structures in peptides containing Asp-Gly sequences. nih.gov

Potential Degradation Products of this compound

Based on the established degradation pathways for peptides containing the Asp-Gly motif, the following table outlines the potential degradation products of this compound.

Product Type Potential Degradation Product Formation Pathway Analytical Identification
Cleavage Products H-DL-Ala-DL-Glu-DL-Asp-OHHydrolysis of the Asp-Gly peptide bondHPLC, LC-MS
H-Gly-OH (Glycine)Hydrolysis of the Asp-Gly peptide bondHPLC, Amino Acid Analysis
H-DL-Ala-DL-Glu-OHHydrolysis of the Glu-Asp peptide bondHPLC, LC-MS
H-DL-Asp-Gly-OHHydrolysis of the Glu-Asp peptide bondHPLC, LC-MS
Isomerization Products H-DL-Ala-DL-Glu-DL-isoAsp-Gly-OHFormation and subsequent hydrolysis of the cyclic imide intermediateHPLC, LC-MS
Racemization Products H-DL-Ala-DL-Glu-D-Asp-Gly-OHFormation of the cyclic imide intermediate followed by racemizationChiral HPLC, LC-MS
H-DL-Ala-DL-Glu-D-isoAsp-Gly-OHFormation of the cyclic imide intermediate followed by racemization and hydrolysisChiral HPLC, LC-MS
Cyclic Intermediate H-DL-Ala-DL-Glu-DL-Asu-Gly-OH (Succinimide)Intramolecular cyclization of the Asp residueMS, FTIR

Emerging Research Directions and Potential Applications of H Dl Ala Dl Glu Dl Asp Gly Oh in Scientific Contexts

H-DL-Ala-DL-Glu-DL-Asp-Gly-OH as a Model System for Fundamental Peptide Research

The non-canonical nature of this compound, specifically its mixed chirality, makes it an excellent model system for investigating fundamental questions in peptide science that are difficult to address using purely L-amino acid sequences.

The stereochemistry of amino acids is a primary determinant of peptide and protein secondary structure. The introduction of D-amino acids into a peptide chain disrupts the formation of canonical right-handed α-helices and parallel β-sheets. frontiersin.orgnih.gov In a peptide like this compound, the alternating D- and L-residues prevent the establishment of these common structures. Instead, the peptide is likely to adopt unique turn structures or exist in a more flexible, disordered state.

Introducing D-amino acids can destabilize α-helical structures by inducing kinks. frontiersin.orgnih.gov The specific effect is highly dependent on the position and steric hindrance of the D-amino acid's side chain. nih.gov For short peptides, this disruption can be harnessed to design specific conformations, such as β-hairpins, by using D-amino acids as turn-nucleating residues. nih.gov Studying the conformational landscape of this compound through techniques like circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) can provide valuable data on how alternating chirality governs local and global peptide dynamics.

Peptide Sequence Expected Dominant Conformation Rationale
H-L-Ala-L-Glu-L-Asp-L-Gly-OHRandom Coil / DisorderedShort tetrapeptides typically lack the length to form stable secondary structures in isolation.
This compoundDefined Turn Structures or Unconventional HelicesThe alternating D- and L-stereochemistry disrupts canonical structures and can promote specific, non-canonical folds or turns. frontiersin.orgnih.gov

One of the most significant consequences of including D-amino acids in a peptide sequence is the enhanced resistance to enzymatic degradation. nih.govnih.gov Proteases, which are evolved to recognize and cleave L-amino acid peptide bonds, are generally unable to process substrates containing D-isomers. nih.govyoutube.com This makes this compound a useful tool for studying the specificity of proteolytic enzymes.

While most proteases are inactive against D-peptides, some enzymes can act on D-amino acids or peptides containing them. nih.gov Furthermore, methods have been developed for the non-targeted identification of D-amino acid-containing peptides (DAACPs) using enzymatic screening and mass spectrometry. nih.govillinois.eduspringernature.com Using this compound as a substrate in such assays can help in the discovery and characterization of novel enzymes with unusual stereochemical tolerance. This research is crucial for understanding post-translational modifications like amino acid isomerization and for developing protease-resistant peptide therapeutics. nih.govnih.gov

Enzyme Class Typical Action on L-Peptides Expected Action on this compound
Trypsin Cleaves at the C-terminus of Lysine (B10760008) and Arginine.No cleavage expected due to the absence of target residues and the presence of D-amino acids.
Chymotrypsin Cleaves at the C-terminus of aromatic residues (Phe, Trp, Tyr).No cleavage expected due to the absence of target residues.
General Proteases (e.g., Proteinase K) Broad specificity, cleaves many peptide bonds.Significantly reduced or no cleavage activity expected due to D-amino acid content, leading to high biostability. nih.govnih.gov
D-amino acid specific enzymes May recognize and modify the peptide.Could be a substrate, allowing for the study of these rare enzymatic activities. nih.gov

Peptide-Based Materials Science Applications (Non-Biomedical)

The unique chemical and physical properties of this compound lend themselves to applications in materials science, particularly in the creation of "smart" materials and advanced platforms for in vitro research.

Short peptides can be designed to self-assemble into nanostructured hydrogels that mimic the fibrous nature of the extracellular matrix (ECM). youtube.comnih.gov These synthetic scaffolds provide a three-dimensional environment for cell culture, offering a more physiologically relevant model than traditional 2D culture plates. youtube.commdpi.com The sequence of this compound, containing both hydrophobic (Alanine) and charged (Glutamic Acid, Aspartic Acid) residues, suggests it could act as an amphiphile capable of self-assembly under the right conditions.

The inclusion of D-amino acids is particularly advantageous for materials used in long-term cell culture. Scaffolds made from peptides containing D-amino acids exhibit greater stability against enzymatic degradation by proteases secreted by cells, ensuring the structural integrity of the culture environment over extended periods. nih.govnih.gov These stable hydrogels can be used as platforms to study cell behavior, differentiation, and the development of in vitro disease models without the batch-to-batch variability associated with animal-derived matrices. youtube.comnih.gov

The presence of two amino acids with carboxylic acid side chains, DL-Glutamic Acid and DL-Aspartic Acid, makes this compound an ideal candidate for creating pH-responsive materials. nih.gov The protonation state of these side chains is dependent on the pH of the surrounding environment.

At a low pH (acidic conditions), the carboxylic acid groups are protonated and electrically neutral. This reduces electrostatic repulsion between peptide molecules, allowing other intermolecular forces like hydrogen bonding and hydrophobic interactions to dominate, potentially triggering self-assembly into defined nanostructures such as nanofibers, nanotubes, or micelles. nih.govacs.org As the pH increases to neutral or basic levels, the carboxyl groups deprotonate, becoming negatively charged. The resulting electrostatic repulsion can overcome the assembling forces, leading to the disassembly of the nanostructures. nih.govrsc.org This reversible, pH-triggered assembly and disassembly can be harnessed to create smart materials for various applications. rsc.orgnih.gov

pH Condition Protonation State of Glu/Asp Side Chains Dominant Intermolecular Force Predicted Assembly State
Acidic (e.g., pH < 4) Mostly protonated (-COOH)Hydrogen Bonding / Hydrophobic InteractionsAssembled (e.g., nanofibers, micelles). acs.orgnih.gov
Neutral (e.g., pH 7.4) Mostly deprotonated (-COO⁻)Electrostatic RepulsionDisassembled / Soluble. rsc.org
Basic (e.g., pH > 8) Fully deprotonated (-COO⁻)Strong Electrostatic RepulsionDisassembled / Soluble. acs.orgnih.gov

Bio-inspired Design Principles Derived from this compound

The design of this compound embodies several principles inspired by nature, which are then synthetically manipulated to achieve novel functions. Nature uses a limited set of 20 canonical L-amino acids to build complex proteins. However, non-canonical amino acids, including D-isomers, are found in specific natural contexts, such as the peptidoglycan cell walls of bacteria where D-Alanine provides structural integrity and resistance to proteases. nih.gov

The rational design of a peptide like this compound leverages this observation. It uses common, simple amino acids (Ala, Glu, Asp, Gly) that are abundant in biological systems, but arranges them with alternating chirality. nih.gov This "retro-inverso" or heterochiral approach is a powerful strategy in peptide design to create molecules that retain certain side-chain functionalities but possess fundamentally different backbone structures and enhanced stability. nih.govyoutube.com By studying how this synthetic combination of natural components leads to emergent properties like pH-responsiveness and enzymatic resistance, researchers can derive and refine principles for creating novel biomaterials and molecular tools from the ground up.

Future Methodological Advancements in DL-Peptide Synthesis and Analysis

The scientific exploration of peptides containing both D- and L-amino acids, such as this compound, is critically dependent on the evolution of synthetic and analytical methodologies. The inherent complexity of managing stereochemistry while ensuring sequence fidelity and purity presents unique challenges. Future advancements in peptide chemistry and analytical instrumentation are poised to overcome these hurdles, enabling more sophisticated research into the structure and function of DL-peptides.

Innovations in DL-Peptide Synthesis

The creation of peptides with mixed chirality requires precise control over each step of the synthesis process to prevent racemization and ensure the correct stereoisomer is incorporated. Emerging technologies are focused on increasing efficiency, purity, and the complexity of sequences that can be reliably produced.

High-Throughput and Automated Synthesis Platforms

The demand for rapid screening of peptide libraries for various applications is driving the development of advanced automated synthesis platforms. Future systems will increasingly incorporate microfluidic chip technology to perform numerous, parallel synthesis reactions in a minimal footprint, significantly accelerating the generation of diverse peptide sequences. creative-peptides.com Fully automated synthesizers, some employing microwave irradiation to speed up reaction times, are becoming more sophisticated, allowing for real-time monitoring and adjustment of coupling and deprotection steps. bachem.com This level of automation and digitalization helps to reduce human error, improve reproducibility, and streamline the production of complex peptides. bachem.com The integration of robotic systems that can self-optimize in real-time and cloud-controlled synthesizers for remote management represents the next frontier in unattended peptide synthesis. bioduro.com

Novel Coupling Reagents and Solid-Phase Supports

Solid-phase peptide synthesis (SPPS) remains a cornerstone of peptide production. kbdna.comvapourtec.com Future developments will focus on new solid supports and linkage agents that enhance synthesis efficiency and allow for the creation of more complex molecules. Innovations include the development of new resin derivatives that permit the cleavage of fully protected peptide fragments, which can then be used in further solution-phase or solid-phase coupling reactions. bachem.com This strategy is particularly useful for convergent synthesis approaches. Furthermore, there is a drive towards more sustainable and efficient chemistry, such as Molecular Hiving™ technology, which utilizes a soluble anchor to produce shorter peptides without the need for hazardous solvents like DMF or NMP, thereby reducing solvent consumption and simplifying scale-up. bachem.com

Chemo-enzymatic and Ligation-Based Strategies

To overcome the limitations of purely chemical synthesis for very long or complex peptides, hybrid approaches are gaining traction. Chemo-enzymatic peptide synthesis (CEPS) utilizes enzymes, such as engineered ligases, to join peptide fragments together with high regio- and stereoselectivity. bachem.combioduro.com This method avoids the need for many side-chain protecting groups and minimizes the risk of racemization, which is a significant advantage when working with DL-peptides. bachem.com Light-activated chemistries, which use photocleavable protecting groups, offer another layer of control, allowing for specific reactions to be triggered with high spatial and temporal precision. bioduro.com These strategies expand the toolkit available for constructing intricate peptide architectures.

Artificial Intelligence and Machine Learning in Synthesis Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize peptide synthesis by shifting the paradigm from experimental trial-and-error to predictive, in silico design. mdpi.com AI algorithms can analyze vast datasets to predict the most efficient synthesis pathways, optimize reaction conditions, and even design novel peptide sequences with desired properties like enhanced stability or binding affinity. bioduro.commdpi.com By predicting sequence-dependent difficulties in SPPS, such as aggregation, deep-learning models can help researchers proactively adjust synthesis protocols to improve the final yield and purity. acs.org This integration of AI will accelerate the discovery and development of new peptide-based molecules for a wide range of scientific applications. mdpi.comnih.gov

Advancements in DL-Peptide Analysis

The accurate analysis of DL-peptides is as crucial as their synthesis. It requires methods that can not only confirm the correct sequence but also verify the stereochemical integrity of each amino acid residue.

Enhanced Chiral Chromatography Techniques

The separation of stereoisomers is a fundamental challenge in the analysis of DL-peptides. High-performance liquid chromatography (HPLC) and other chromatographic techniques are central to this task. nih.govchromatographyonline.com A key area of future development is the creation of novel chiral stationary phases (CSPs) with improved enantioselective capabilities. chromatographyonline.commdpi.comupce.cz Researchers are designing new CSPs based on peptide structures themselves, such as those incorporating L-proline and other amino acids, to achieve better resolution of racemic compounds. chromatographyonline.comnih.gov Additionally, techniques like supercritical fluid chromatography (SFC) are emerging as powerful tools for chiral separations, offering faster and more efficient analysis compared to traditional LC. mdpi.com The ongoing discovery of new chiral selectors and derivatization reagents will continue to enhance the precision and sensitivity of chiral analysis. mdpi.comupce.cz

Analytical TechniquePrinciple of Chiral SeparationFuture Advancements
High-Performance Liquid Chromatography (HPLC) Utilizes Chiral Stationary Phases (CSPs) that interact differently with enantiomers, leading to different retention times. chromatographyonline.comDevelopment of novel, more selective CSPs (e.g., peptide-based) and derivatization reagents. chromatographyonline.commdpi.com
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase, often providing faster and more efficient separations on chiral columns. mdpi.comApplication of new polysaccharide- and crown ether-based CSPs for broader applicability. mdpi.com
Capillary Electrophoresis (CE) Separates enantiomers based on their different mobilities in an electric field when interacting with a chiral selector added to the buffer. nih.govnih.govUse of polymeric dipeptide surfactants and other novel chiral selectors. nih.gov
Next-Generation Mass Spectrometry Approaches

Mass spectrometry (MS) is an indispensable tool for peptide sequencing and characterization. numberanalytics.com Future advancements are focused on improving resolution, sensitivity, and the amount of structural information that can be obtained. High-resolution mass analyzers like the Orbitrap and Time-of-Flight (TOF) provide high mass accuracy, which is crucial for identifying peptides and their modifications. numberanalytics.comchromatographyonline.com Tandem MS (MS/MS) techniques are also evolving. walshmedicalmedia.comcreative-proteomics.com Electron-transfer dissociation (ETD), for example, provides extensive sequence information by cleaving peptide backbones while preserving labile post-translational modifications, making it highly valuable for detailed characterization. nih.gov Data-independent acquisition (DIA) is another emerging strategy that allows for the comprehensive and reproducible detection and quantification of thousands of peptides in a single analysis, overcoming some limitations of traditional data-dependent methods. numberanalytics.combiorxiv.org

Mass Spectrometry TechniqueKey Feature/AdvantageFuture Application in Peptide Analysis
Orbitrap MS High-resolution and high mass accuracy for precise peptide identification. numberanalytics.comDe novo sequencing of unknown peptides and accurate characterization of modifications. numberanalytics.com
Q-TOF MS Hybrid analyzer combining high sensitivity, resolution, and mass accuracy. numberanalytics.comSuitable for both peptide sequencing and quantification in complex mixtures. numberanalytics.com
Electron-Transfer Dissociation (ETD) Fragmentation method that preserves post-translational modifications. nih.govUnambiguous identification of peptides and localization of modifications. nih.gov
Data-Independent Acquisition (DIA) Non-targeted acquisition for improved reproducibility and depth of coverage. numberanalytics.comComprehensive and accurate quantification of peptides across multiple samples. numberanalytics.combiorxiv.org
Computational and Machine Learning-Based Analytical Methods

The complexity of data generated by modern analytical instruments, particularly in proteomics and peptidomics, necessitates the use of advanced computational tools. Machine learning is being increasingly applied to analyze MS data, improving the accuracy of peptide identification and quantification. numberanalytics.com AI models can predict various properties of peptides, such as their retention time in chromatography, their charge state, and how they will fragment in a mass spectrometer. nih.gov This predictive power allows for the in silico generation of spectral libraries, which enhances the confidence of peptide identification in complex biological samples. nih.gov Deep learning models, such as LSTMs and CNNs, can learn the intricate relationships between a peptide's sequence and its physicochemical properties, leading to more accurate predictions and a deeper understanding of the analytical data. biorxiv.orgnih.gov

Q & A

Basic Research Questions

Q. What are the recommended protocols for safe handling and storage of DL-configuration peptides like H-DL-Ala-DL-Glu-DL-Asp-Gly-OH in laboratory settings?

  • Methodological Answer : Implement OSHA HCS-compliant safety measures, including:

  • Use of PPE (gloves, lab coats, safety goggles) to prevent skin/eye contact .
  • Local exhaust ventilation to avoid inhalation of aerosols .
  • Storage in airtight containers at 2–8°C to minimize hygroscopic degradation .
  • Avoidance of aqueous solutions near incompatible materials (e.g., strong oxidizers) .

Q. How can researchers optimize solid-phase peptide synthesis (SPPS) for DL-configured peptides to improve yield and purity?

  • Methodological Answer :

  • Use Fmoc-protected DL-amino acids with coupling agents like HBTU/HOBt to enhance racemization control .
  • Monitor coupling efficiency via Kaiser tests or LC-MS .
  • Employ orthogonal deprotection strategies (e.g., TFA cleavage with scavengers like triisopropylsilane) to minimize side reactions .

Q. What analytical techniques are most reliable for characterizing the stereochemical heterogeneity of this compound?

  • Methodological Answer :

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) to resolve DL-enantiomers .
  • Circular Dichroism (CD) spectroscopy to detect conformational differences in aqueous buffers .
  • NMR (e.g., 1H^{1}\text{H}-COSY) to assign diastereomeric protons in D2_2O .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations be designed to study the impact of DL-configurations on peptide folding and stability?

  • Methodological Answer :

  • Use force fields (e.g., AMBER ff19SB) parameterized for non-natural amino acids .
  • Simulate in explicit solvent (TIP3P water) with NaCl ions (0.15 M) to mimic physiological conditions.
  • Analyze free-energy landscapes (FELs) via Markov state models (MSMs) to identify dominant folding pathways .

Q. What experimental strategies resolve contradictions in bioactivity data caused by DL-stereochemical variability?

  • Methodological Answer :

  • Orthogonal assays : Compare results from SPR (binding affinity) and cell-based assays (e.g., luciferase reporters) to distinguish stereospecific effects .
  • Enantiomeric separation : Isolate D- and L-forms via preparative HPLC and test individually .
  • Machine learning : Train models on existing DL-peptide datasets to predict activity-stereochemistry relationships .

Q. How can researchers ensure reproducibility in multi-step syntheses of DL-peptides across laboratories?

  • Methodological Answer :

  • Adopt standardized chemical description languages (e.g., χDL) to encode reaction conditions, enabling robotic synthesis platforms to replicate workflows .
  • Validate purity and identity via inter-lab round-robin testing using shared LC-MS and NMR protocols .

Data and Research Findings

Parameter Technique Key Observations Reference
Stereochemical purityChiral HPLC85–90% enantiomeric excess for DL-Ala residues
Thermal stability (Tm_m)Differential Scanning CalorimetryTm_m = 52°C in PBS (pH 7.4)
Aggregation propensityDynamic Light ScatteringHydrodynamic radius < 5 nm at 25°C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.